

Denfivontinib: Mechanism and Preclinical Insight

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Compound Focus: Denfivontinib

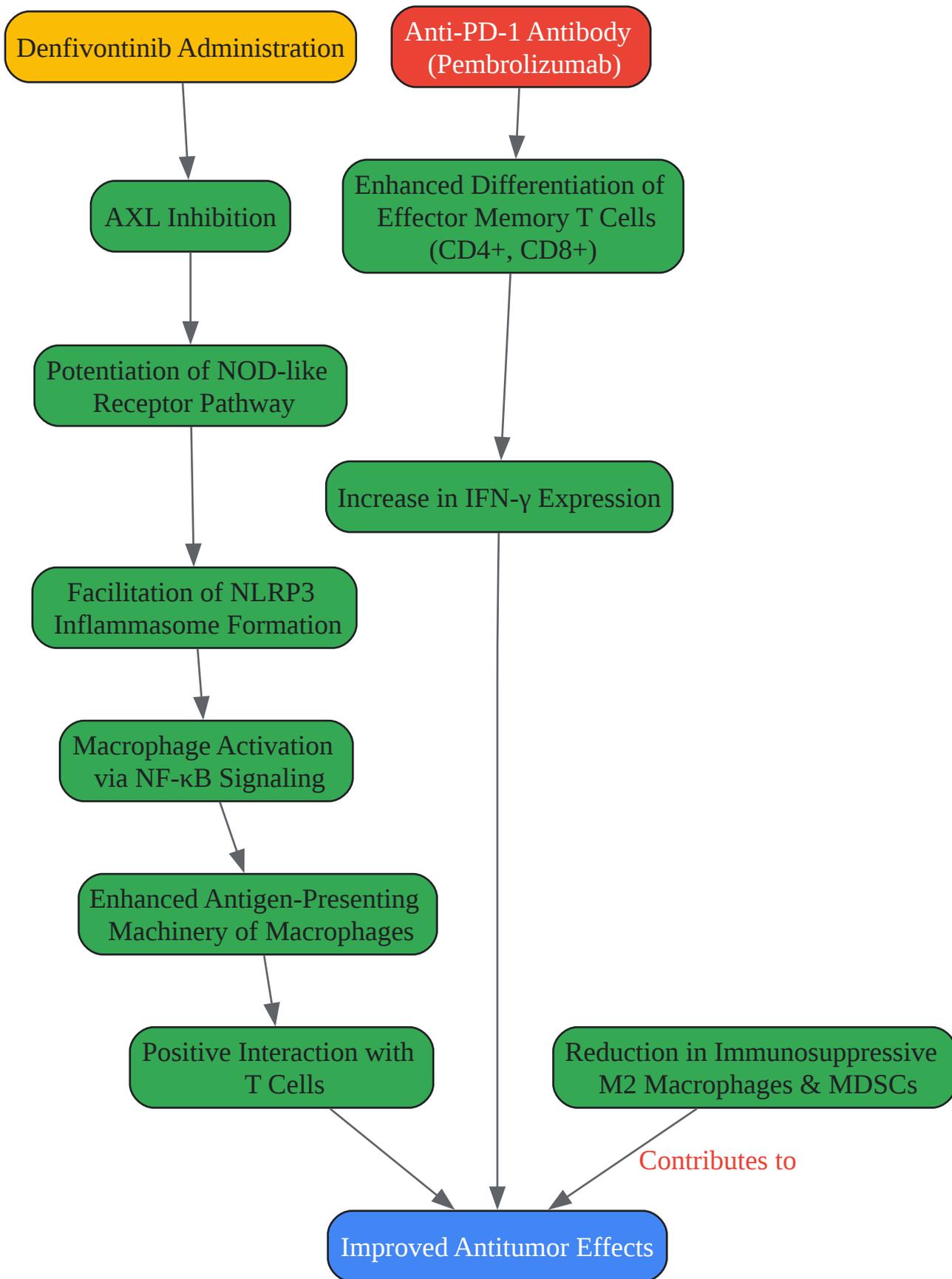
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While direct human response rates are not published in the search results, a 2024 preclinical study elucidates **denfivontinib**'s proposed mechanism of action and its effect in combination with anti-PD-1 therapy [1].

- **Mechanism of Action: Denfivontinib** is an AXL receptor tyrosine kinase inhibitor. The study found that its antitumor effect is not solely due to AXL inhibition but also involves potentiation of the **NOD-like receptor pathway** [1].
- **Proposed Workflow:** The research suggests a multi-step mechanism when combined with an anti-PD-1 antibody (pembrolizumab), which can be summarized as follows:



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Figure 1: Proposed mechanism of **denfivontinib** in combination with anti-PD-1 therapy.

- **Observed Immunological Changes:** In a patient-derived xenograft (PDX) model of non-small cell lung cancer (NSCLC), the combination therapy led to [1]:
 - Enhanced differentiation into effector CD4+ and CD8+ memory T cells.
 - An increase in IFN- γ expression.
 - A concurrent reduction in immunosuppressive M2 macrophages and myeloid-derived suppressor cells (MDSCs).

Established Regimen: Pembrolizumab + Lenvatinib

Clinical Data

For context, the combination of **pembrolizumab (anti-PD-1)** and **lenvatinib (a multi-targeted TKI)** is an established standard of care in several advanced cancers. The table below summarizes key efficacy data from recent clinical trials.

| Cancer Type | Trial / Cohort | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) | Key Findings |
|-------------|----------------|-------------------------------|---------------------------------|-----------------------|--------------|
|-------------|----------------|-------------------------------|---------------------------------|-----------------------|--------------|

| **Advanced Endometrial Carcinoma** (pMMR subgroup) | Phase 3 KEYNOTE-775 (5-year follow-up) [2] | -- | -- | **Median OS:** 18.0 mos (vs 12.2 mos chemo) **5-yr OS Rate:** 16.7% (vs 7.3% chemo) | Durable, long-term survival benefit demonstrated. | | **Advanced Non-Clear Cell Renal Cell Carcinoma** (nccRCC) | Phase 2 KEYNOTE-B61 (3-year follow-up) [3] [4] | **50.6%** (10.1% CR, 40.5% PR) **Papillary:** 53.8% **Chromophobe:** 31.0% | **Median:** 17.9 mos **24-mo Rate:** 39% **36-mo Rate:** 26% | **Median:** 41.5 mos **36-mo Rate:** 54% | First-line standard for nccRCC; active across histologic subtypes. | | **Advanced Renal Cell Carcinoma** (Real-World) | Retrospective Study (n=145) [5] | **66%** (8% CR) | **6-mo PFS Rate:** 76% | -- | Supports effectiveness outside clinical trials. |

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